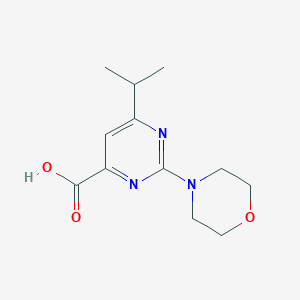

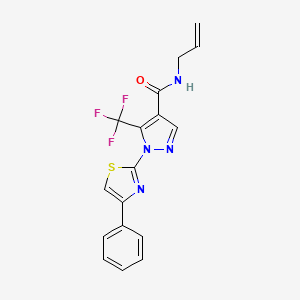

![molecular formula C22H16N4O2S2 B2526230 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide CAS No. 1090532-02-7](/img/structure/B2526230.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidine derivatives are known for their wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This particular compound is a part of a series of morpholine-based thieno[2,3-d]pyrimidine derivatives that were designed and synthesized as anti-PI3K agents .

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Crystallographic studies have focused on compounds with similar structural motifs, revealing insights into their conformation and molecular interactions. For example, crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show folded conformations and intramolecular hydrogen bonding, stabilizing their structures. Such studies are crucial for understanding the molecular basis of their biological activities and for designing compounds with improved properties (Subasri et al., 2016); (Subasri et al., 2017).

Anticancer Activity

Research into the anticancer properties of structurally related compounds has been a significant area of interest. For instance, studies on 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have identified compounds with potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Horishny et al., 2021).

Thymidylate Synthase Inhibition

Several compounds in this class have been designed as potential thymidylate synthase (TS) inhibitors, targeting the enzyme critical for DNA synthesis and thus offering a strategy for anticancer drug development. The synthesis and evaluation of these compounds, including their inhibitory activities, suggest their application in creating novel antitumor agents (Gangjee et al., 2004); (Gangjee et al., 2008).

Synthesis of Heterocyclic Compounds

The compound's structural features facilitate the synthesis of various heterocyclic derivatives, offering a versatile platform for generating new molecules with potential biological activities. Research has been conducted on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, exploring their potential as anticancer and antimicrobial agents. These syntheses contribute to the chemical diversity and therapeutic potential of this class of compounds (Albratty et al., 2017).

Mecanismo De Acción

The mechanism of action of “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide” involves the inhibition of PI3K, a lipid kinase involved in cancer progression . PI3K phosphorylates the 3′-hydroxy position of the inositol ring as a result of growth factors or G-protein coupled receptors (GPCRs) activation, to give the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), that activates another protein kinase B (AKT) as well as other cellular messengers like 3-phosphoinositide-dependent protein kinase (PDK) .

Direcciones Futuras

The future directions for “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide” could involve further optimization to serve as a new chemical entity for discovering new anticancer agents . The compound could also be studied for its potential applications in treating other diseases where the PI3K pathway is dysregulated .

Propiedades

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S2/c23-12-16-7-4-8-17(11-16)24-19(27)14-30-22-25-18-9-10-29-20(18)21(28)26(22)13-15-5-2-1-3-6-15/h1-11H,13-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGPEDQDLCYPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

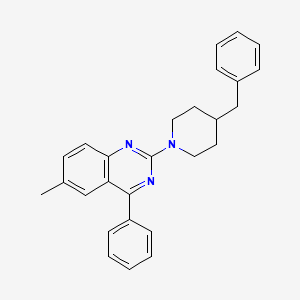

![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)

![5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2526148.png)

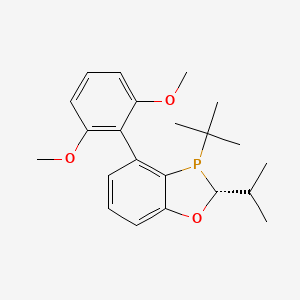

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)

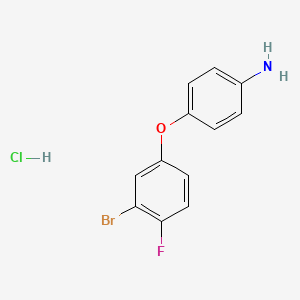

![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2526160.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)